溴磷酰胺

描述

Bromofosfamide, a compound with potential anticancer properties, has been the subject of phase I clinical trials in Poland. It's noteworthy for its synthesis aimed at studying its metabolism in humans, particularly using phosphorus nuclear magnetic resonance for potential metabolites analysis (Misiura, 2004).

Synthesis Analysis

The synthesis of Bromofosfamide and its potential metabolites has been a focus to understand its metabolic pathways in humans. This synthesis process is critical for the development of Bromofosfamide as an anticancer agent, providing insights into its biological transformation and potential efficacy (Misiura, 2004).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of Bromofosfamide were not identified, the general approach to analyzing such compounds involves detailed characterization techniques including NMR, X-ray crystallography, and computational methods. These methods help in understanding the 3D structure, electronic configuration, and reactive sites of the molecule, which are essential for predicting its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Bromofosfamide's chemical reactivity is highlighted by its potential for forming various metabolites, suggesting a complex interaction with biological systems. The presence of bromine in its structure makes it a candidate for various substitution reactions, which are crucial for its metabolic breakdown and mechanism of action as an anticancer drug. The synthesis of potential metabolites is a direct reflection of its chemical reactivity and properties (Misiura, 2004).

Physical Properties Analysis

Detailed information on the physical properties of Bromofosfamide, such as solubility, melting point, and stability, is crucial for its formulation and delivery as a therapeutic agent. These properties affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion, which are essential for its effectiveness and safety profile.

Chemical Properties Analysis

Bromofosfamide's chemical properties, particularly its reactivity towards nucleophiles and electrophiles, play a significant role in its biological activity. Its ability to undergo various chemical reactions, including substitutions and cyclizations, underpins its mechanism of action against cancer cells. Understanding these properties is vital for optimizing its anticancer activity and minimizing potential toxicity.

科学研究应用

农业实践和害虫管理:溴磷酰胺已被确认为一种天然的杀线虫化合物,表明在农业和害虫管理策略中可能有潜在应用(Ntalli & Caboni, 2012)。

抗肿瘤药物开发:(S)-(-)-溴磷酰胺是一种新型抗肿瘤药物,其类似物正在探索用于基因治疗。目前正在进行I期临床试验,强调其在癌症治疗中的潜力(Misiura, 2004)。

药代动力学和毒性研究:已对口服(S)-(-)-溴磷酰胺在肺癌患者中的药代动力学和毒性进行了研究,提供了关于其吸收动力学、峰浓度和副作用的见解(Kobylińska et al., 2001)。

动物模型中的生物利用度和药代动力学:研究还检验了小鼠静脉和口服给予(-)-(S)-溴磷酰胺后的生物利用度和药代动力学,有助于了解其吸收和排泄速率(Kobylińska et al., 2001)。

作用机制

Target of Action

Bromofosfamide, also known as CBM-11, is a bromine-substituted analog of ifosfamide It’s known that ifosfamide, a compound structurally similar to bromofosfamide, primarily targets dna

Mode of Action

Given its structural similarity to ifosfamide, it’s likely that bromofosfamide also acts as a dna alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of DNA, which prevents the strands of the DNA double helix from being separated. This, in turn, inhibits DNA replication and transcription, leading to cell death .

Biochemical Pathways

As a potential dna alkylating agent, bromofosfamide likely affects pathways involved in dna replication and transcription . The downstream effects of this could include cell cycle arrest and apoptosis, which are common responses to DNA damage.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of Bromofosfamide would be crucial for predicting its behavior in the body.

Result of Action

Bromofosfamide has been found to be potent against several model tumors in mice . The therapeutic indices of Bromofosfamide were more favorable as compared to those received for ifosfamide . This suggests that Bromofosfamide’s action at the molecular and cellular level results in significant antitumor activity.

Action Environment

Environmental factors can significantly influence a drug’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability and how well it can interact with its target.

属性

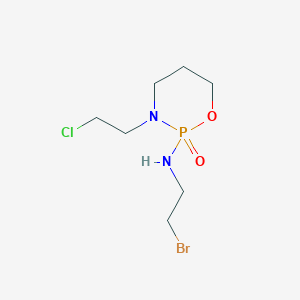

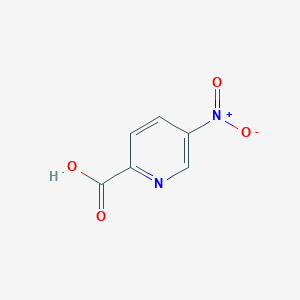

IUPAC Name |

N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVAVRRLTFVZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCBr)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908827 | |

| Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromofosfamide | |

CAS RN |

104149-14-6, 146452-36-0 | |

| Record name | Bromofosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104149146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146452360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92CV4ATFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)